Cas no 890839-22-2 (4-Carboxy-3-methylphenylboronic acid, pinacol ester)

4-Carboxy-3-methylphenylboronic acid pinacol ester is a boronic acid derivative commonly used as an intermediate in organic synthesis and cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The carboxyl substituent provides additional functionalization potential, allowing further derivatization or coordination in metal-catalyzed processes. This compound is valuable in pharmaceutical and materials science research due to its balanced reactivity and stability. Its structural features make it suitable for constructing complex molecules, particularly in medicinal chemistry applications where boronic acids serve as key intermediates for bioactive compounds.
4-Carboxy-3-methylphenylboronic acid, pinacol ester structure
890839-22-2 structure
Product name:4-Carboxy-3-methylphenylboronic acid, pinacol ester
CAS No:890839-22-2
MF:C14H19BO4
Molecular Weight:262.109264612198
MDL:MFCD09037836
CID:1024513
PubChem ID:53216773

4-Carboxy-3-methylphenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
    • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (ACI)
    • 1-Methyl-4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoicacid
    • 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
    • CS-0174733
    • MFCD09037836
    • DTXSID00681919
    • AT17077
    • 890839-22-2
    • SCHEMBL458415
    • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoicacid
    • OOIMFYJDAOJRFA-UHFFFAOYSA-N
    • AKOS015999702
    • DA-25893
    • BS-23938
    • EN300-7386231
    • 4-carboxy-3-methylphenylboronic acid, pinacol ester
    • 4-Carboxy-3-methylphenylboronic acid, pinacol ester
    • MDL: MFCD09037836
    • インチ: 1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
    • InChIKey: OOIMFYJDAOJRFA-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(C(O[H])=O)=C1C)B1OC(C(C)(O1)C)(C)C

計算された属性

  • 精确分子量: 262.13800
  • 同位素质量: 262.138
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 351
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8A^2

じっけんとくせい

  • PSA: 55.76000
  • LogP: 1.99240

4-Carboxy-3-methylphenylboronic acid, pinacol ester Security Information

4-Carboxy-3-methylphenylboronic acid, pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Carboxy-3-methylphenylboronic acid, pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR360887-1g
4-Carboxy-3-methylphenylboronic acid, pinacol ester
890839-22-2 96%
1g
£258.00 2025-02-19
Enamine
EN300-7386231-10.0g
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-22-2
10g
$3649.0 2023-05-23
Enamine
EN300-7386231-5.0g
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-22-2
5g
$1870.0 2023-05-23
Enamine
EN300-7386231-0.25g
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-22-2
0.25g
$415.0 2023-05-23
Chemenu
CM134302-1g
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-22-2 96%
1g
$728 2023-01-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTB405-100mg
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-22-2 95%
100mg
¥230.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTB405-1g
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-22-2 95%
1g
¥1030.0 2024-04-16
1PlusChem
1P00405K-1g
2-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOIC ACID
890839-22-2 96%
1g
$130.00 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTB405-5g
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-22-2 95%
5g
¥3600.0 2024-04-16
Ambeed
A879732-25g
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
890839-22-2 96%
25g
$2118.0 2024-04-16

4-Carboxy-3-methylphenylboronic acid, pinacol ester 関連文献

4-Carboxy-3-methylphenylboronic acid, pinacol esterに関する追加情報

4-Carboxy-3-Methylphenylboronic Acid, Pinacol Ester: A Comprehensive Overview

4-Carboxy-3-methylphenylboronic acid, pinacol ester (CAS No: 890839-22-2) is a versatile and significant compound in the field of organic chemistry, particularly in the realm of boronic acids and their derivatives. This compound has garnered considerable attention due to its unique structural properties and its wide-ranging applications in various chemical synthesis processes. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with this compound.

The molecular structure of 4-carboxy-3-methylphenylboronic acid, pinacol ester is characterized by a phenyl ring substituted with a carboxy group at the para position and a methyl group at the meta position. The boronic acid group is attached to the phenyl ring via a pinacol ester linkage, which plays a crucial role in stabilizing the molecule and enhancing its reactivity in various coupling reactions. This specific substitution pattern makes it highly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

Recent studies have highlighted the importance of 4-carboxy-3-methylphenylboronic acid, pinacol ester in the construction of biologically active compounds and advanced materials. For instance, researchers have employed this compound as a key intermediate in the synthesis of novel pharmaceutical agents targeting various diseases. Its ability to undergo efficient cross-coupling reactions has made it an indispensable tool in drug discovery programs.

In terms of synthesis, several methods have been developed to prepare 4-carboxy-3-methylphenylboronic acid, pinacol ester. One common approach involves the hydroboration of aryl halides followed by oxidation to introduce the boronic acid group. The substitution pattern on the phenyl ring significantly influences the reaction conditions and yields. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of these synthetic routes.

The applications of 4-carboxy-3-methylphenylboronic acid, pinacol ester extend beyond pharmaceuticals into materials science and electronics. For example, it has been utilized in the fabrication of advanced polymers and organic semiconductors due to its ability to form stable aromatic systems with tailored electronic properties. Its role as a building block in these materials underscores its importance in modern material chemistry.

In conclusion, 4-carboxy-3-methylphenylboronic acid, pinacol ester (CAS No: 890839-22-2) stands as a pivotal compound in contemporary organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it an essential component in both academic research and industrial synthesis processes. As ongoing research continues to uncover new potentials for this compound, its significance is expected to grow further across diverse scientific disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:890839-22-2)4-Carboxy-3-methylphenylboronic acid, pinacol ester
A861315
Purity:99%/99%/99%
はかる:1g/5g/25g
Price ($):156.0/544.0/1906.0